Aglain C
Overview
Description
Aglain C is a natural product derived from plants of the Aglaia genus, which belongs to the Meliaceae familyThis compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antiviral properties .
Mechanism of Action
Target of Action
It is known that aglain c is a compound isolated from the aglaia species
Mode of Action
It has been reported that this compound enhances the nf-kb inhibitory activity . NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. By enhancing the inhibitory activity of NF-kB, this compound may influence immune response and inflammation.
Biochemical Pathways
Given its reported effect on nf-kb inhibitory activity , it is likely that this compound influences pathways related to immune response and inflammation
Pharmacokinetics
The ADME properties of a drug molecule are crucial in determining its bioavailability, which is the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect
Result of Action
It has been reported that this compound enhances the nf-kb inhibitory activity This suggests that this compound may have an effect on cellular processes related to immune response and inflammation
Action Environment
It is known that environmental factors can significantly influence the action of drug molecules These factors can include temperature, pH, and the presence of other molecules in the environment
Biochemical Analysis
Biochemical Properties
Aglain C plays a significant role in biochemical reactions, particularly in the inhibition of the NF-kB pathway. This pathway is crucial for regulating immune response, inflammation, and cell survival. This compound interacts with various biomolecules, including enzymes and proteins involved in this pathway. Specifically, this compound enhances the inhibitory activity of NF-kB, which can lead to reduced inflammation and potentially inhibit cancer cell proliferation .
Cellular Effects
This compound has been shown to exert various effects on different cell types. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by modulating the NF-kB pathway, leading to changes in gene expression and cellular metabolism. For instance, this compound has demonstrated cytotoxic effects against human lung cancer (AGZY 83-a) and liver cancer (SMMC-7721) cell lines . These effects are crucial for its potential use in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes involved in the NF-kB pathway. This binding interaction leads to the inhibition of protein synthesis by targeting the translation initiation factor eIF4A, an ATP-dependent RNA helicase . Additionally, this compound can induce changes in gene expression, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions Its biological activity may degrade over extended periods, affecting its long-term efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the NF-kB pathway without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and cancer. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biological activity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, impacting its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with components of the NF-kB pathway . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects on NF-kB and other related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aglain C typically involves an enantioselective [3 + 2] photocycloaddition reaction. This method allows for the creation of the aglain core structure with high enantioselectivity. The reaction conditions often include the use of specific solvents such as acetonitrile and water in varying ratios, and the process is carried out under controlled light exposure .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, specifically the seeds and leaves of Aglaia argentea. The purification process often employs reverse-phase preparative high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Aglain C undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Aglain C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective reactions and photocycloaddition processes.
Biology: Investigated for its potential anticancer and antiviral activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery
Comparison with Similar Compounds
Rocaglaol: Another aglain derivative with similar biological activities.
Elliptifoline: A related compound with anticancer properties.
Ponapensin: Another member of the aglain family with potential therapeutic applications
Uniqueness of Aglain C: this compound is unique due to its specific chemical structure and the high enantioselectivity achieved during its synthesis. Additionally, its ability to inhibit protein synthesis and bind to prohibitins makes it a valuable compound for further research and potential therapeutic applications .
Biological Activity
Aglain C is a compound of increasing interest in the field of biochemistry and pharmacology, primarily due to its diverse biological activities. This article provides a comprehensive overview of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a phenolic compound derived from various plant sources. Its structure allows it to participate in several biochemical pathways, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues. This property suggests potential applications in treating inflammatory diseases.
- Antimicrobial Properties : this compound has shown efficacy against a range of pathogens, including bacteria and fungi. Its antimicrobial activity is particularly relevant in the context of increasing antibiotic resistance.
Data Table: Biological Activities of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of cytokines | |
Antimicrobial | Disruption of microbial membranes | |
Cytotoxicity | Induction of apoptosis |
Case Studies
Several studies have explored the biological activity of this compound in various contexts:
- Cancer Research : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound was shown to activate caspase pathways leading to cell death.
- Diabetes Management : Another study focused on the effects of this compound on glucose metabolism. Results indicated that it enhances insulin sensitivity and reduces blood glucose levels in diabetic animal models.
- Neuroprotection : Research has indicated that this compound may protect neuronal cells from oxidative damage. In models of neurodegenerative diseases, it improved cell viability and reduced markers of neuroinflammation.
Research Findings
Recent findings highlight the multifaceted roles of this compound:
- Cellular Studies : In vitro experiments have shown that this compound can modulate signaling pathways associated with cell survival and inflammation. For example, it was found to inhibit NF-kB activation, a key player in inflammatory responses.
- Animal Models : In vivo studies have confirmed its beneficial effects on metabolic disorders and inflammation. Mice treated with this compound showed improved metabolic profiles compared to control groups.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCVKSYNYMIDEN-JQCYSCQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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